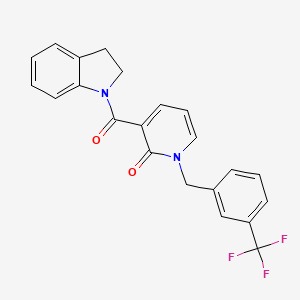3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
CAS No.: 946254-37-1
Cat. No.: VC4444932
Molecular Formula: C22H17F3N2O2
Molecular Weight: 398.385
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946254-37-1 |
|---|---|
| Molecular Formula | C22H17F3N2O2 |
| Molecular Weight | 398.385 |
| IUPAC Name | 3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2 |
| Standard InChI Key | VVTGKXYGIJVDKO-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition and Functional Groups
The molecular formula of 3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is C23H17F3N2O2, derived from systematic naming conventions. The structure comprises:
-
A pyridin-2(1H)-one core, a lactam ring known for its hydrogen-bonding capacity and metabolic stability.
-
An indoline-1-carbonyl group attached at position 3, introducing a fused bicyclic system with a secondary amide linkage.
-
A 3-(trifluoromethyl)benzyl substituent at position 1, contributing hydrophobic and electron-withdrawing effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H17F3N2O2 |
| Molecular Weight | 422.39 g/mol |
| Hybridization | sp²/sp³ (aromatic and aliphatic regions) |
| Key Functional Groups | Lactam, carbonyl, trifluoromethyl |
The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the lactam and carbonyl groups facilitate hydrogen bonding, influencing solubility and target interactions .
Stereochemical Considerations
Although crystallographic data for this specific compound are unavailable, analogous structures, such as ethyl 3-(1-methyl-1H-indole-2-carbonyl), exhibit planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain . For the target molecule, the indoline carbonyl likely adopts a Z-configuration due to conjugation with the pyridinone ring, while the benzyl group’s trifluoromethyl moiety occupies a para position relative to the methylene bridge .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
Disconnection of the target molecule suggests three key fragments:
-
Pyridin-2(1H)-one core: Accessible via cyclization of β-ketoamides or oxidation of piperidinones.
-
Indoline-1-carbonyl group: Derived from indoline carboxylic acid or its activated esters.
-
3-(Trifluoromethyl)benzyl substituent: Introduced via alkylation using 3-(trifluoromethyl)benzyl bromide .
Proposed Synthetic Route
A plausible synthesis involves:
-
Formation of the pyridinone core: Reacting γ-ketoamide precursors under acidic or thermal conditions to induce cyclodehydration, as demonstrated in the synthesis of 2-CF3-3-benzylindoles .
-
Coupling with indoline-1-carbonyl chloride: Using Schotten-Baumann conditions to acylate the pyridinone nitrogen.
-
N-Alkylation with 3-(trifluoromethyl)benzyl bromide: Employing a base like potassium carbonate in DMF to introduce the benzyl group .
Critical Reaction Insights
-
Reductive cyclization: Analogous to the NH4HCO2-Pd/C system used for nitro group reduction in indole synthesis , this method could stabilize intermediates during pyridinone formation.
-
Steric effects: The bulky trifluoromethyl group may necessitate prolonged reaction times or elevated temperatures for complete alkylation .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity due to the trifluoromethyl group. Aqueous solubility is likely limited (<1 mg/mL) but may improve in polar aprotic solvents like DMSO or DMF .
Thermal and Oxidative Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume